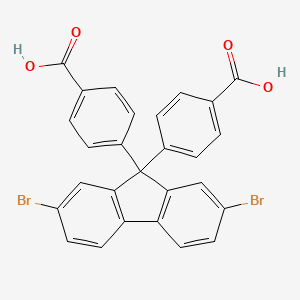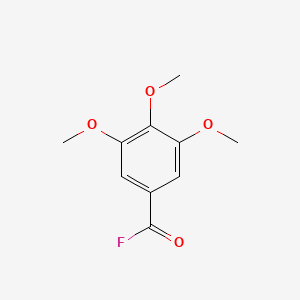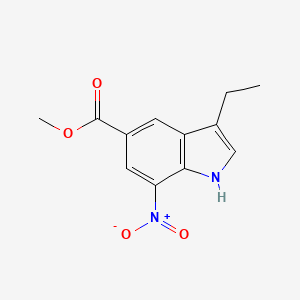![molecular formula C23H33N5 B14220203 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine CAS No. 566930-04-9](/img/structure/B14220203.png)
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine is an organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine typically involves the reaction of acridine derivatives with dimethylaminopropylamine. The reaction conditions often include the use of solvents such as methanol or chloroform, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of acridine-based compounds with different substituents .
科学研究应用
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Employed in the study of DNA interactions due to its ability to intercalate between DNA bases.
Medicine: Investigated for its potential use in anticancer therapies and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA helix and leading to various biological effects. This intercalation is facilitated by the planar structure of the acridine moiety and the presence of dimethylamino groups, which enhance binding affinity .
相似化合物的比较
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and other chemicals.
N,N-bis[3-(dimethylamino)propyl]amine: Another similar compound with applications in polymer chemistry and as a stabilizer.
Uniqueness
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine is unique due to its dual functional groups (acridine and dimethylamino), which confer distinct chemical reactivity and biological activity. This combination of properties makes it valuable for a wide range of applications, from chemical synthesis to biomedical research .
属性
CAS 编号 |
566930-04-9 |
|---|---|
分子式 |
C23H33N5 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine |
InChI |
InChI=1S/C23H33N5/c1-27(2)13-5-11-24-20-9-7-18-15-19-8-10-21(25-12-6-14-28(3)4)17-23(19)26-22(18)16-20/h7-10,15-17,24-25H,5-6,11-14H2,1-4H3 |
InChI 键 |
APCWEFKTULQHEB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)
![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)

![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)

![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)


![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)

